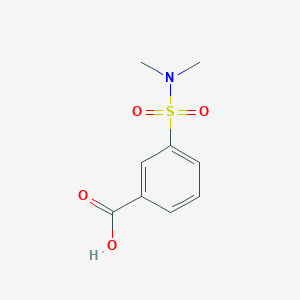

3-(dimethylsulfamoyl)benzoic Acid

Description

Evolution of Sulfonamide Chemistry in Contemporary Research

The journey of sulfonamides in science began with the discovery of their antimicrobial properties, marking a revolutionary moment in the fight against bacterial infections. These synthetic compounds, characterized by the presence of a sulfamoyl group (-SO₂NR₂), were among the first effective systemic antibacterial agents. Beyond their initial success as antibiotics, the versatility of the sulfonamide functional group has led to its incorporation into a wide array of therapeutic agents. csmres.co.ukpreprints.orgresearchgate.net

Modern research has significantly expanded the pharmacological profile of sulfonamides. They are now integral components in drugs targeting a variety of conditions, including viral infections, and have shown potential in the development of anticancer therapies. preprints.orgresearchgate.net The ability of the sulfonamide moiety to act as a versatile building block, or pharmacophore, allows for the synthesis of diverse derivatives with a broad spectrum of biological activities. csmres.co.ukpreprints.orgresearchgate.net This adaptability has ensured the continued relevance of sulfonamide chemistry in the ongoing quest for new and improved medicines.

Significance of Benzoic Acid Derivatives in Chemical and Biological Investigations

Benzoic acid and its derivatives represent a cornerstone of organic and medicinal chemistry. As naturally occurring compounds and key synthetic intermediates, they are ubiquitous in both biological systems and industrial applications. researchgate.net The carboxylic acid group of benzoic acid provides a crucial anchor for molecular interactions, while the benzene (B151609) ring offers a versatile platform for structural modifications, leading to a vast library of compounds with diverse properties. researchgate.net

In the realm of biological investigations, benzoic acid derivatives have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai Their role as building blocks in the synthesis of more complex molecules is particularly noteworthy. csmres.co.ukpreprints.orgontosight.ai For instance, they are fundamental to the creation of various pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.ai The study of benzoic acid derivatives continues to yield valuable insights into structure-activity relationships, guiding the design of new molecules with specific biological targets.

Contextualizing 3-(Dimethylsulfamoyl)benzoic Acid within Current Academic Paradigms

This compound occupies a unique position at the intersection of sulfonamide and benzoic acid chemistry. This hybrid structure, featuring both a dimethylsulfamoyl group and a benzoic acid moiety, makes it a valuable intermediate in the synthesis of specialized chemical entities. ontosight.aiwikipedia.org

A significant application of this compound is in the synthesis of the antipsychotic drug tiotixene. wikipedia.org The manufacturing process of tiotixene has been described using precursors such as 2-chloro-5-dimethylsulfamoylbenzoic acid and 2-bromo-5-dimethylsulfamoylbenzoic acid, highlighting the importance of the dimethylsulfamoylbenzoic acid scaffold in accessing complex pharmaceutical agents. wikipedia.org

While specific, detailed research focusing solely on the biological activities of this compound is not extensively documented in publicly available literature, its role as a key building block underscores its importance in the broader context of medicinal chemistry and drug discovery. The following sections will delve into the known chemical properties and synthetic relevance of this compound.

Detailed Research Findings

While comprehensive research dedicated exclusively to this compound is limited, its identity as a distinct chemical entity is well-established. The following data tables summarize its key properties based on available information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | N/A |

| Molecular Weight | 229.25 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of chemical compounds. While a dedicated public database of spectra for this compound is not available, the expected spectral features can be inferred from the analysis of its constituent functional groups.

Expected 1H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

Dimethylamino Protons: A singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom.

Expected 13C NMR Spectral Features:

Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm).

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm).

Dimethylamino Carbons: A signal corresponding to the methyl carbons.

Expected Infrared (IR) Spectral Features:

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

S=O Stretch (Sulfonamide): Two characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds.

C-N Stretch (Amine): Absorption in the fingerprint region.

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Expected Mass Spectrometry (MS) Features:

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound.

Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups such as -COOH, -SO₂N(CH₃)₂, and cleavage of the benzene ring.

Note: The spectral data presented above are predicted based on the known chemical shifts and absorption frequencies of the functional groups present in this compound. Specific experimental data is not available in the searched literature.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUAOEFMKIYOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407259 | |

| Record name | 3-(Dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-73-0 | |

| Record name | 3-(Dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N,N-dimethylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Dimethylsulfamoyl Benzoic Acid and Its Analogs

Precursor Synthesis and Derivatization Approaches

The foundation of many synthetic strategies lies in the efficient preparation of key starting materials. These include the sulfamoylating agent itself and appropriately substituted benzoic acid intermediates.

Dimethylsulfamoyl chloride is a primary reagent for introducing the dimethylsulfamoyl moiety onto a molecule. Its synthesis typically involves the reaction of dimethylamine with a sulfonyl chloride, such as sulfuryl chloride, under controlled conditions. evitachem.com One common laboratory and industrial method involves passing dimethylamine gas through liquid sulfuryl chloride. evitachem.comgoogle.com This exothermic reaction requires careful temperature management to ensure high purity and yield.

The reaction can be optimized by using polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF). Temperature is typically maintained between 0–25°C to minimize the formation of side products. An acid scavenger, such as triethylamine, is often employed to neutralize the hydrochloric acid byproduct.

| Reagents | Solvent | Temperature | Key Conditions | Product |

| Dimethylamine, Sulfuryl Chloride | None (neat) | 10-20°C | Gaseous dimethylamine bubbled through liquid sulfuryl chloride, followed by distillation. google.com | Dimethylsulfamoyl Chloride |

| Heterocyclic Amine, Chlorosulfonyl Isocyanate | Tetrahydrofuran | -80°C to -40°C | Formation of an intermediate sulfamoyl chloride in situ. google.com | Heterocyclic Sulfamoyl Chloride |

| Amine, Sulfuryl Chloride | Acetonitrile | 0-25°C | Use of a base like triethylamine to scavenge HCl. | N-Substituted Sulfamoyl Chloride |

This table presents various reaction conditions for the synthesis of sulfamoyl chlorides.

Substituted aminobenzoic acids are crucial intermediates for many synthetic routes. For the synthesis of 3-(dimethylsulfamoyl)benzoic acid, 3-aminobenzoic acid is a key precursor. General methods for the derivatization and synthesis of these intermediates include:

Reduction of Nitrobenzoic Acids : A common and efficient method for preparing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid. For instance, 3-nitrobenzoic acid can be reduced to 3-aminobenzoic acid using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like tin or iron in acidic media.

N-Alkylation and N-Arylation : The amino group of aminobenzoic acids can be modified. For example, derivatives can be synthesized by reacting the aminobenzoic acid with aromatic halides in a solvent like pyridine. nih.gov

Amide and Ester Formation : The carboxylic acid and amino groups can be transformed to create a variety of intermediates. Amides can be formed by reacting the carboxylic acid with an amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov

Direct Sulfamoylation Routes to this compound Scaffolds

Direct routes involve the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid framework. These methods are often efficient as they reduce the number of synthetic steps.

This strategy involves the reaction of a nucleophile with an aromatic ring that has been activated by the presence of electron-withdrawing groups and contains a good leaving group. A notable example is the synthesis of 3-(dimethylsulfamoyl)-4-fluorobenzoic acid. In this process, 3-(chlorosulfonyl)-4-fluorobenzoic acid is treated with an aqueous solution of dimethylamine. google.com The highly reactive chlorosulfonyl group readily reacts with dimethylamine to form the dimethylsulfonamide. The reaction is typically performed at a low temperature, such as 0°C, to control its exothermicity. google.com

This approach is particularly effective when the aromatic ring is activated, facilitating the displacement of the leaving group by the amine nucleophile.

Radical-Mediated Synthetic Pathways

The generation of sulfamoyl radicals for addition to aromatic systems is an area of ongoing research. While photoredox catalysis has enabled the generation of dimethylsulfamoyl radicals from dimethylsulfamoyl chloride for the hydrosulfamoylation of alkenes, the direct radical-mediated C-H sulfamoylation of arenes, particularly benzoic acid derivatives, is not as well-established. These reactions often face challenges with regioselectivity and functional group tolerance. nih.govnih.gov Current research in radical chemistry is focused on developing new catalysts and reaction conditions to overcome these limitations and enable more general and selective C-H functionalization of aromatic rings. nih.govnih.gov

Indirect Synthetic Transformations and Functional Group Interconversions

Indirect routes build the target molecule through a series of steps that involve modifying functional groups on the aromatic ring. This approach offers flexibility and can be advantageous when direct methods are not feasible or result in poor yields or selectivity.

A plausible indirect route to this compound involves the oxidation of a precursor molecule where the carboxylic acid group is initially present in a protected or precursor form, such as a methyl group. This strategy can be outlined as follows:

Sulfamoylation of a Toluene Derivative : The synthesis could begin with a substituted toluene, for example, 3-methylaniline. This starting material can be converted to 3-methylbenzenesulfonyl chloride, which is then reacted with dimethylamine to yield N,N,3-trimethylbenzenesulfonamide.

Oxidation of the Methyl Group : The methyl group on the aromatic ring can then be oxidized to a carboxylic acid. This transformation is a common functional group interconversion in organic synthesis. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or chromic acid. A method for the oxidation of mesitylene to 3,5-dimethylbenzoic acid using compressed air in the presence of an acetic acid solvent and a cobalt acetate catalyst has also been reported, highlighting an industrial approach to such oxidations. google.com

This multi-step approach allows for the strategic construction of the molecule by leveraging well-understood and reliable chemical transformations.

Regioselective Synthesis of Isomeric Dimethylsulfamoylbenzoic Acid Derivatives

The synthesis of the three isomers of dimethylsulfamoylbenzoic acid—2-(dimethylsulfamoyl)benzoic acid, this compound, and 4-(dimethylsulfamoyl)benzoic acid—is primarily achieved through a two-step process: the chlorosulfonation of benzoic acid followed by amination with dimethylamine. The regiochemical outcome of the initial chlorosulfonation step is dictated by the directing effects of the carboxyl group on the benzoic acid ring.

The carboxylic acid functional group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This is due to its electron-wasting nature, which reduces the electron density of the aromatic ring, especially at the ortho and para positions. Consequently, the electrophilic attack of the chlorosulfonyl group (SO₂Cl) occurs predominantly at the meta position, leading to 3-(chlorosulfonyl)benzoic acid as the major product. Subsequent reaction with dimethylamine then yields this compound.

While the meta isomer is the favored product, the ortho and para isomers can also be formed as minor byproducts. The selective synthesis of 2-(dimethylsulfamoyl)benzoic acid and 4-(dimethylsulfamoyl)benzoic acid typically requires starting materials where the substitution pattern is already established or involves more complex synthetic routes with protecting groups and orthopedic metalation strategies.

For instance, the synthesis of the ortho isomer might start from 2-aminobenzoic acid (anthranilic acid), which can be converted to the corresponding sulfonyl chloride and then reacted with dimethylamine. Similarly, a route to the para isomer could begin with 4-aminobenzoic acid.

The following table summarizes the typical starting materials and primary products in the regioselective synthesis of dimethylsulfamoylbenzoic acid isomers.

| Target Isomer | Starting Material | Key Intermediate | Directing Effect |

| 2-(Dimethylsulfamoyl)benzoic acid | 2-Substituted benzoic acid derivative (e.g., 2-aminobenzoic acid) | 2-(Chlorosulfonyl)benzoic acid derivative | Ortho-directing group required |

| This compound | Benzoic acid | 3-(Chlorosulfonyl)benzoic acid | Meta-directing carboxyl group |

| 4-(Dimethylsulfamoyl)benzoic acid | 4-Substituted benzoic acid derivative (e.g., 4-aminobenzoic acid) | 4-(Chlorosulfonyl)benzoic acid derivative | Para-directing group required |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of sulfonamides, including this compound. These approaches focus on reducing the use of hazardous reagents, minimizing waste, and improving energy efficiency.

Microwave-Assisted Synthesis:

One promising green approach is the use of microwave irradiation to accelerate the synthesis of sulfonamides. acs.orgorganic-chemistry.org Microwave-assisted organic synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. acs.orgnih.govnih.gov The direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation avoids the need to isolate the often unstable sulfonyl chloride intermediates. acs.orgorganic-chemistry.org This method has been shown to have good functional group tolerance. acs.orgorganic-chemistry.org

A typical microwave-assisted procedure for the synthesis of a sulfonamide from a sulfonic acid involves the activation of the sulfonic acid followed by reaction with an amine in a sealed vessel under microwave irradiation. organic-chemistry.org This technique offers a significant improvement over conventional heating methods. acs.org

Solvent-Free and Alternative Solvent Systems:

Traditional sulfonation and amination reactions often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Reactions: Mechanochemical approaches, where reactions are carried out by grinding solid reactants together, offer a solvent-free alternative for the synthesis of sulfonamides. rsc.org

Greener Solvents: The use of water as a solvent is a key aspect of green chemistry. organic-chemistry.org While not always feasible for all organic reactions, the development of water-soluble catalysts and reagents is an active area of research. For the synthesis of related compounds, the use of bio-based solvents like Cyrene™, which is derived from cellulose, has been explored as a more sustainable alternative to traditional dipolar aprotic solvents like dimethylformamide (DMF). bath.ac.uk

The following table provides an overview of some green chemistry approaches applicable to the synthesis of sulfonamides.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. acs.orgnih.govnih.gov | Reduced reaction times, increased yields, higher purity. acs.org |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often using mechanochemistry. rsc.org | Eliminates solvent waste, reduces environmental impact. |

| Use of Greener Solvents | Employs environmentally benign solvents such as water or bio-derived solvents. organic-chemistry.orgbath.ac.uk | Reduces toxicity and pollution associated with traditional organic solvents. |

While specific, detailed research on the application of all these green methods directly to the synthesis of this compound is still emerging, the principles and methodologies have been successfully applied to the broader class of sulfonamide compounds, indicating a strong potential for their adoption in the synthesis of this specific chemical compound.

Chemical Reactivity and Mechanistic Studies of 3 Dimethylsulfamoyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in 3-(dimethylsulfamoyl)benzoic acid, readily undergoing reactions typical of aromatic carboxylic acids.

The carboxylic acid functionality allows for the synthesis of a wide array of ester derivatives. Esterification is a fundamental reaction where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group (-OR) from an alcohol. iajpr.com This process is typically catalyzed by a strong mineral acid, such as sulfuric acid, in a process known as Fischer esterification. jocpr.com

The general reaction can be represented as: R-COOH + R'-OH ⇌ R-COOR' + H₂O

In the context of this compound, this reaction provides a versatile pathway to novel compounds, potentially for applications in materials science or as intermediates in pharmaceutical synthesis. jocpr.comgneechem.com For instance, reaction with various alcohols can yield esters with different alkyl or aryl groups, modifying the molecule's physical and chemical properties. Modern methods may also employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under milder conditions, which is particularly useful for sensitive substrates. jocpr.com

Table 1: Examples of Reagents for Esterification

| Reagent Type | Example | Purpose |

|---|---|---|

| Alcohol | Methanol, Ethanol | Forms simple alkyl esters. |

| Acid Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form an ester bond, often used with a catalyst like DMAP. jocpr.com |

The synthesis of these advanced derivatives is crucial for developing new chemical entities where the core structure of this compound is systematically modified to achieve desired properties. nih.govepa.gov

As a carboxylic acid, this compound is acidic and readily donates a proton (H⁺) from its carboxyl group in the presence of a base. This acid-base reaction results in the formation of a carboxylate salt and water.

The ionization in an aqueous solution can be depicted as: C₉H₁₁NO₄S (aq) + H₂O (l) ⇌ C₉H₁₀NO₄S⁻ (aq) + H₃O⁺ (aq)

This behavior is fundamental to its chemical character. The presence of two electron-withdrawing groups on the benzene (B151609) ring—the carboxylic acid itself and the dimethylsulfamoyl group—enhances the acidity of the molecule compared to unsubstituted benzoic acid. doubtnut.com These groups pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and facilitating the release of the proton. The reaction with a strong base, like sodium hydroxide (B78521) (NaOH), proceeds to completion to form the corresponding sodium salt, for example, sodium 3-(dimethylsulfamoyl)benzoate. nih.gov

Reactions of the Aromatic Ring System

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comstackexchange.com

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the directing effects of the existing substituents. Both the carboxylic acid group (-COOH) and the dimethylsulfamoyl group (-SO₂N(CH₃)₂) are electron-withdrawing groups. sarthaks.comquora.com Consequently, they deactivate the aromatic ring towards electrophilic attack compared to benzene itself and direct incoming electrophiles to the meta position relative to their own position on the ring. doubtnut.comquora.comrutgers.edu

In this compound:

The carboxylic acid group at position 1 directs incoming electrophiles to position 5 (position 3 is already substituted).

The dimethylsulfamoyl group at position 3 directs incoming electrophiles to position 5 (position 1 is already substituted).

The directing influences of both groups are therefore cooperative, or reinforcing, strongly favoring substitution at the C-5 position. msu.edu This makes the regioselectivity of electrophilic substitution reactions on this molecule highly predictable. The deactivating nature of both groups means that forcing conditions (e.g., higher temperatures or stronger catalysts) are often required to achieve a reaction. rutgers.eduyoutube.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing, Deactivating | Meta-Director quora.comquora.com |

Halogenation and nitration are classic examples of electrophilic aromatic substitution reactions. masterorganicchemistry.com

Nitration: The nitration of this compound is expected to occur with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comtruman.edu The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Due to the powerful meta-directing effects of the existing substituents, the nitronium ion will attack the C-5 position, yielding 3-(dimethylsulfamoyl)-5-nitrobenzoic acid as the major product. youtube.comyoutube.com The deactivation of the ring requires strong reaction conditions. truman.edu

Halogenation: Similarly, the halogenation of this compound, for instance, bromination, would typically be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, creating a strong electrophile (Br⁺). This electrophile will then substitute at the C-5 position, guided by the meta-directing substituents, to form 3-bromo-5-(dimethylsulfamoyl)benzoic acid.

Reactivity of the Dimethylsulfamoyl Group

The dimethylsulfamoyl group [-SO₂N(CH₃)₂] is generally a stable and robust functional group. Under the conditions typically employed for electrophilic aromatic substitution or reactions involving the carboxylic acid moiety, this group remains inert. Its primary role in the molecule's reactivity is electronic; it acts as a strong electron-withdrawing group, influencing the acidity of the carboxyl function and directing incoming electrophiles on the aromatic ring. gneechem.com The sulfur atom is in a high oxidation state (+6) and the nitrogen is bonded to two methyl groups, making the group resistant to both oxidation and reduction under standard organic synthesis conditions. Its stability makes it a valuable functional group in medicinal chemistry for enhancing properties like metabolic stability and solubility. gneechem.com

Hydrolysis Mechanisms and Stability

The stability of this compound is primarily centered around the hydrolysis of its two key functional groups: the carboxylic acid and the dimethylsulfamoyl group.

The carboxylic acid group can undergo esterification with alcohols under acidic conditions. youtube.com The reverse reaction, the hydrolysis of a corresponding ester to yield this compound, is also acid or base-catalyzed. The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is generally considered to be a robust functional group, resistant to hydrolysis under typical conditions. However, under more forcing acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur. The stability of similar sulfamoyl compounds has been noted in various synthetic applications. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the aromatic ring or the functional groups.

Oxidation: The aromatic ring of benzoic acid derivatives can be oxidized, often leading to hydroxylated products and eventual ring-opening. tue.nltue.nl Electrochemical oxidation of benzoic acid on electrodes like boron-doped diamond has been shown to proceed through the formation of hydroxybenzoic acids and benzoquinone intermediates before complete mineralization to CO₂. tue.nltue.nl The presence of the deactivating dimethylsulfamoyl group would likely make the aromatic ring of this compound more resistant to oxidation compared to unsubstituted benzoic acid.

Reduction: The carboxylic acid group can be reduced to the corresponding alcohol, 3-(dimethylsulfamoyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself is generally resistant to reduction under these conditions. Catalytic hydrogenation could potentially reduce the aromatic ring, but this typically requires high pressures and temperatures.

Catalytic Transformations Involving this compound

The structure of this compound and its derivatives makes it a potential substrate in various catalytic reactions, particularly in the realm of cross-coupling and acid catalysis.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of this compound could be coupled with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is a powerful tool for the synthesis of biaryl compounds.

Heck Reaction: An iodo- or bromo-substituted derivative could react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. researchgate.net

Buchwald-Hartwig Amination: This reaction would enable the coupling of a halogenated derivative with an amine to form an amino-substituted benzoic acid derivative.

The electronic nature of the dimethylsulfamoyl group would influence the reactivity of the halogenated substrate in these coupling reactions.

Brønsted Acid Catalysis in Related Benzoic Acid Reactions

The carboxylic acid functionality of this compound allows it to act as a Brønsted acid catalyst in certain reactions. More commonly, it participates as a substrate in reactions catalyzed by stronger Brønsted or Lewis acids.

A prime example is the Fischer-Speier esterification , where a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to promote the reaction between this compound and an alcohol to form the corresponding ester. youtube.comdnu.dp.uanih.gov The reaction mechanism involves protonation of the carbonyl oxygen of the benzoic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

The kinetics of the acid-catalyzed esterification of substituted benzoic acids have been studied, and the reaction rates are influenced by the electronic and steric effects of the substituents. rsc.org The electron-withdrawing nature of the dimethylsulfamoyl group would likely affect the equilibrium and rate of esterification.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic properties of its substituents.

Reaction Kinetics: The rate of reactions, such as the esterification or hydrolysis of its derivatives, can be quantitatively assessed using principles like the Hammett equation. wikipedia.orgchemeurope.comlibretexts.orgviu.caic.ac.uk This equation relates the reaction rate constants of a series of substituted aromatic compounds to the electronic nature of the substituents. The substituent constant (σ) for the m-dimethylsulfamoyl group would provide a measure of its electron-withdrawing ability and allow for the prediction of reaction rates relative to unsubstituted benzoic acid.

Below is a table illustrating the Hammett substituent constants (σ) for some common functional groups, which helps to contextualize the expected electronic influence of the dimethylsulfamoyl group.

| Substituent (meta) | Hammett Constant (σ_m) |

| -NO₂ | 0.71 |

| -CN | 0.62 |

| -SO₂CH₃ | 0.64 |

| -Cl | 0.37 |

| -H | 0.00 |

| -CH₃ | -0.07 |

| -OCH₃ | 0.12 |

| -N(CH₃)₂ | -0.15 |

Note: The value for -SO₂N(CH₃)₂ is not commonly tabulated but is expected to be strongly positive, indicating significant electron-withdrawing character.

Thermodynamic Considerations: The primary thermodynamic parameter of interest for this compound in solution is its acidity constant (pKa). The pKa value is a measure of the free energy change of ionization. nih.govresearchgate.netnih.govcdnsciencepub.comrsc.org The electron-withdrawing dimethylsulfamoyl group is expected to increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to benzoic acid by stabilizing the resulting carboxylate anion through inductive effects.

The thermodynamic parameters for the ionization of a series of substituted benzoic acids are presented in the table below.

| Substituted Benzoic Acid | pKa (in water at 25°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Benzoic Acid | 4.20 | 24.0 | -0.5 | -82.2 |

| m-Nitrobenzoic Acid | 3.45 | 19.7 | 0.9 | -63.1 |

| m-Chlorobenzoic Acid | 3.83 | 21.9 | -0.1 | -73.8 |

| m-Methylbenzoic Acid | 4.27 | 24.4 | -0.2 | -82.6 |

This table provides a comparative basis for estimating the thermodynamic properties of this compound. Due to the strong electron-withdrawing nature of the sulfamoyl group, its pKa is expected to be lower than that of benzoic acid.

Spectroscopic and Structural Elucidation of 3 Dimethylsulfamoyl Benzoic Acid and Its Analogs

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignments

FT-IR spectroscopy of 3-(dimethylsulfamoyl)benzoic acid reveals distinct absorption bands that correspond to the specific vibrational frequencies of its functional groups. The spectrum is characterized by the vibrations of the carboxylic acid and the N,N-dimethylsulfonamide moieties attached to the benzene (B151609) ring.

The most prominent feature of the carboxylic acid group is a very broad absorption band typically observed in the 2500–3300 cm⁻¹ region, which is attributed to the O-H stretching vibration. docbrown.infolibretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. docbrown.info

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, generally appearing between 1680 and 1710 cm⁻¹. docbrown.infolibretexts.org The aromatic nature of the molecule influences this frequency. Additionally, C-O stretching and O-H bending vibrations associated with the carboxylic acid group are expected around 1210-1320 cm⁻¹ and 910-950 cm⁻¹, respectively. libretexts.org

The N,N-dimethylsulfonamide group presents its own set of characteristic bands. The sulfonyl group (SO₂) exhibits strong asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1330–1370 cm⁻¹ for the asymmetric stretch and 1140–1180 cm⁻¹ for the symmetric stretch. jst.go.jpnih.gov Other vibrations related to the sulfonamide group include the S-N stretch, observed around 930 cm⁻¹, and various bending and rocking modes for the SO₂ group at lower frequencies. nih.gov

The benzene ring contributes to the spectrum with C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). docbrown.info Aromatic C=C stretching vibrations are observed as multiple peaks in the 1400–1600 cm⁻¹ range. stmarys-ca.edu Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern on the ring. For a meta-substituted benzene, characteristic bands can be expected in the fingerprint region (below 1000 cm⁻¹).

The N-methyl groups will show characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching vibrations typically occur in the 2850-3000 cm⁻¹ region.

Table 1: Characteristic FT-IR Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500–3300 (very broad) |

| C-H Stretch | Aromatic | 3030–3100 |

| C-H Stretch | N-Methyl | 2850–3000 |

| C=O Stretch | Carboxylic Acid | 1680–1710 (strong, sharp) |

| C=C Stretch | Aromatic Ring | 1400–1600 (multiple bands) |

| S=O Asymmetric Stretch | Sulfonamide | 1330–1370 (strong) |

| C-O Stretch | Carboxylic Acid | 1210–1320 |

| S=O Symmetric Stretch | Sulfonamide | 1140–1180 (strong) |

| S-N Stretch | Sulfonamide | ~930 |

| O-H Bend | Carboxylic Acid | 910–950 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations that induce a change in polarizability. For this compound, Raman spectra would highlight vibrations of the aromatic ring and the sulfonyl group. Aromatic ring stretching vibrations typically produce strong signals in the Raman spectrum. ias.ac.in The symmetric "ring breathing" mode, often seen near 1000 cm⁻¹, is particularly characteristic. The symmetric stretching vibration of the SO₂ group is also expected to be Raman active. In contrast, the O-H stretching vibration of the carboxylic acid, which is very intense and broad in the IR spectrum, generally appears as a weaker band in the Raman spectrum in the 3000-3800 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, while 2D NMR techniques establish their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene ring will appear as a complex multiplet pattern in the aromatic region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of both the carboxylic acid and sulfonamide groups deshields these protons, shifting them downfield. mit.edu The specific chemical shifts and coupling patterns (ortho, meta, and para couplings) would depend on the specific electronic effects of the substituents. The proton at C2 (ortho to both groups) is expected to be the most deshielded.

N-Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will appear as a sharp singlet. This signal is expected in the range of δ 2.7–3.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10–13 ppm. mit.edu Its chemical shift can be concentration-dependent, and it readily exchanges with deuterium upon addition of D₂O, causing the signal to disappear.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of δ 165–175 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will produce four distinct signals in the aromatic region (δ 120–150 ppm). The two carbons bearing the substituents (C1 and C3) will appear as quaternary carbons with lower intensity. The chemical shifts of the other four carbons (C2, C4, C5, C6) are influenced by the electronic effects of the substituents.

N-Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around δ 38–42 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | Proton | 10.0–13.0 (s, br) | - |

| Ar-H | Proton | 7.5–8.5 (m) | - |

| -N(CH₃)₂ | Proton | 2.7–3.0 (s) | - |

| -C=O | Carbon | - | 165–175 |

| Ar-C | Carbon | - | 120–150 |

| -N(CH₃)₂ | Carbon | - | 38–42 |

s = singlet, br = broad, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal the coupling network among the four aromatic protons, helping to assign their relative positions on the ring. No cross-peaks would be observed for the N-methyl or carboxylic acid protons as they are singlets with no proton neighbors to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and a cross-peak between the N-methyl proton singlet and the N-methyl carbon signal. This allows for the direct assignment of protonated carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula of this compound is C₉H₁₁NO₄S, giving it a molecular weight of approximately 229.26 g/mol . nih.gov

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 229 or 230, respectively. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would involve the cleavage of the carboxylic acid and sulfonamide groups.

Loss of Hydroxyl Radical: A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion to form a stable benzoyl cation. docbrown.info [C₇H₄(SO₂N(CH₃)₂)COOH]⁺• → [C₇H₄(SO₂N(CH₃)₂)CO]⁺ + •OH (m/z 212)

Loss of COOH or CO₂: Loss of the entire carboxyl group (•COOH, 45 Da) or decarboxylation (loss of CO₂, 44 Da) can also occur. The latter is particularly common in negative ion mode. nih.gov

Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂, 64 Da) via rearrangement. nih.gov [C₇H₅(SO₂N(CH₃)₂)]⁺• → [C₇H₅(N(CH₃)₂)]⁺• + SO₂

Cleavage of the S-N Bond: Cleavage of the sulfur-nitrogen bond can lead to the formation of a dimethylamino radical (•N(CH₃)₂, 44 Da) or a dimethylaminium ion.

Cleavage of the C-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom can lead to a fragment corresponding to the dimethylsulfamoyl group [SO₂N(CH₃)₂]⁺ (m/z 108) and a fragment corresponding to the benzoic acid cation radical.

The combination of these pathways leads to a characteristic fragmentation pattern that can be used to confirm the identity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of a compound.

For this compound (C₉H₁₁NO₄S), the theoretical exact mass of the neutral molecule is 229.0409. In positive-ion mode, the protonated molecule, [M+H]⁺, would have a theoretical m/z of 230.0487. An experimental HRMS measurement yielding a value close to this, within a narrow mass tolerance window, would provide strong evidence for the compound's identity and elemental formula. Similarly, in negative-ion mode, the deprotonated molecule, [M-H]⁻, would exhibit an exact mass of 228.0332. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The resulting mass spectrum is often simple, showing a prominent peak for the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, depending on the mode of analysis.

For the [M+H]⁺ ion (m/z 230.0), fragmentation would likely initiate from the most labile bonds. Key predicted fragmentation pathways include:

Loss of water: A characteristic fragmentation of benzoic acids, involving the carboxylic acid proton and an oxygen, would lead to an acylium ion at m/z 212.0 ([M+H−H₂O]⁺).

Loss of carbon monoxide: Following the loss of water, the resulting acylium ion could lose carbon monoxide, a common fragmentation for aromatic acids, to produce a fragment at m/z 184.0 ([M+H−H₂O−CO]⁺). fu-berlin.dedocbrown.info

Cleavage of the C-S bond: Scission of the bond between the benzene ring and the sulfamoyl group could yield a fragment corresponding to the dimethylsulfamoyl cation ([SO₂(N(CH₃)₂)]⁺) at m/z 108.1 or a benzoyl cation fragment after rearrangement.

Cleavage of the S-N bond: Fragmentation of the sulfonamide bond could result in the loss of the dimethylamino group, leading to a sulfonyl-substituted fragment.

These predicted pathways help in the structural confirmation of this compound and its analogs during mass spectrometric analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

While the specific crystal structure of this compound has not been publicly reported, analysis of closely related sulfonamidobenzoic acid derivatives provides significant insight into the expected structural parameters. For instance, the structure of 4-benzenesulfonamidobenzoic acid has been determined, offering a template for understanding the geometry of this class of compounds. nih.gov The data reveals the key geometric parameters of the core structure, which are expected to be similar in this compound.

Interactive Table: Representative Crystallographic Data for an Analogous Sulfonamidobenzoic Acid

Below is a table of selected crystallographic data for the analog 4-benzenesulfonamidobenzoic acid. nih.gov

| Parameter | Value |

| Compound Name | 4-Benzenesulfonamidobenzoic acid |

| Molecular Formula | C₁₃H₁₁NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2050 (3) |

| b (Å) | 37.726 (2) |

| c (Å) | 7.3781 (4) |

| β (°) ** | 117.510 (3) |

| Volume (ų) ** | 1284.98 (13) |

| Z | 4 |

Note: This data is for an analog and serves as a representative example.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal packing of benzoic acid derivatives is typically dominated by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. nih.gov Molecules of this compound are expected to form centrosymmetric dimers in the solid state, linked by a pair of O—H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a highly robust and common supramolecular synthon in carboxylic acids.

The sulfamoyl group also plays a crucial role in directing the crystal packing. Unlike primary or secondary sulfonamides which can act as hydrogen bond donors via the N-H group, the N,N-dimethylsulfamoyl moiety in this compound lacks an N-H donor. nih.govresearchgate.net Therefore, its primary role in hydrogen bonding is as an acceptor, with the two sulfonyl oxygen atoms readily participating in C—H···O interactions with aromatic or methyl C-H groups of neighboring molecules.

Conformational Analysis in Crystalline States

The conformation of this compound in the solid state is defined by the rotational freedom around several key single bonds, primarily the C(aryl)—S bond and the S—N bond. X-ray crystallographic studies of analogous structures provide insight into the preferred conformations.

The orientation of the sulfamoyl group relative to the benzene ring is a key conformational feature. In related structures like 4-benzenesulfonamidobenzoic acid, the two aromatic rings are significantly twisted with respect to each other, with a C(aryl)—N—S—C(aryl) torsion angle of 70°. nih.gov This non-planar arrangement is typical for N-arylsulfonamides and arises from minimizing steric hindrance. For this compound, a twisted conformation around the C(aryl)—S bond is also expected.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the benzene ring. shu.ac.uktanta.edu.eg

The UV spectrum of benzene exhibits three characteristic absorption bands: an intense E1 band (~184 nm), a less intense E2 band (~204 nm), and a weak, fine-structured B-band (~256 nm). spcmc.ac.in When substituents are added to the benzene ring, these bands can undergo shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects).

Both the carboxylic acid (-COOH) and the dimethylsulfamoyl (-SO₂N(CH₃)₂) groups are considered auxochromes with chromophoric properties that modify the absorption of the benzene chromophore. spcmc.ac.in

The carboxylic acid group conjugated with the ring typically causes a bathochromic shift of the primary absorption bands.

The sulfamoyl group also influences the electronic structure of the ring.

Consequently, the UV-Vis spectrum of this compound is predicted to show π→π* transitions at wavelengths longer than those of unsubstituted benzene. The B-band, in particular, is expected to lose its fine structure and shift to a longer wavelength, likely appearing as a broad absorption band above 260 nm. In addition to the π→π* transitions, weaker n→π* transitions associated with the non-bonding electrons of the oxygen atoms in the carboxyl and sulfonyl groups may also be present, although these are often obscured by the more intense π→π* bands. pharmatutor.org The exact position and intensity of the absorption maxima will also be influenced by the solvent polarity. tanta.edu.egresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis of this compound and its Analogs

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides valuable information about the elemental composition and chemical states of atoms on the surface of a material. This method is particularly insightful for the structural elucidation of this compound and its analogs, offering a detailed understanding of the electronic environment of each constituent element.

When a sample is irradiated with X-rays, core electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons can then be determined, which is characteristic of the element and its chemical environment. Variations in the chemical environment, such as the oxidation state or the nature of neighboring atoms, lead to small shifts in the binding energies, known as chemical shifts. These shifts provide a wealth of information for detailed structural analysis.

For this compound, XPS analysis focuses on the core level spectra of its constituent elements: carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and sulfur (S 2p).

Elemental Composition and Core Level Spectra

A survey scan in an XPS experiment on this compound would confirm the presence of carbon, oxygen, nitrogen, and sulfur. High-resolution spectra of the C 1s, O 1s, N 1s, and S 2p regions would provide detailed information about the chemical states of these elements.

Sulfur (S 2p) Spectrum: The sulfur atom in the dimethylsulfamoyl group is in a high oxidation state (+6), being bonded to two oxygen atoms, one nitrogen atom, and the benzene ring. This chemical environment is expected to result in a characteristic S 2p binding energy. For sulfonamides, the S 2p peak typically appears at a high binding energy due to the strong electron-withdrawing effect of the oxygen atoms. The S 2p spectrum will show a doublet, S 2p3/2 and S 2p1/2, due to spin-orbit coupling, with an expected separation of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.com For oxidized sulfur species, such as in C-SOx groups, the S 2p3/2 peak is observed at approximately 167.8 eV. researchgate.net In sodium thiosulfate, the S 2p3/2 peak for the central sulfur atom (S*SO3) is found at 168.1 eV. xpsfitting.com

Nitrogen (N 1s) Spectrum: The nitrogen atom in the dimethylsulfamoyl group is bonded to a sulfur atom and two methyl groups. The electron-withdrawing sulfonyl group will influence the N 1s binding energy. For comparison, in compounds with C-NH2 moieties, the N 1s peak is observed around 400 eV. thermofisher.com In more complex systems, such as those containing C-N and N-O bonds, N 1s peaks have been identified at approximately 399.86 eV and 401.80 eV, respectively. researchgate.net

Oxygen (O 1s) Spectrum: The molecule contains four oxygen atoms in two different chemical environments: two in the carboxyl group and two in the sulfamoyl group. This is expected to result in two distinct, though potentially overlapping, peaks in the O 1s spectrum. The O 1s binding energies for organic compounds typically range from 532.0 to 533.7 eV. xpsfitting.com Oxygen atoms in a C=O bond of a carboxyl group generally appear at a lower binding energy compared to those in a C-O bond. For metal carbonates, the O 1s peak is found between 531.5 and 532.0 eV, while for organic C=O and C-O functionalities, the binding energies are around 531.5-532.0 eV and ~533 eV, respectively. thermofisher.com

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex, with contributions from the aromatic ring, the carboxyl group, and the two methyl groups. The aromatic carbons will have distinct binding energies depending on their position relative to the electron-withdrawing carboxyl and dimethylsulfamoyl substituents. The carbon atom of the carboxyl group (C=O) is expected at the highest binding energy, typically around 288-290 eV. thermofisher.com The carbons of the methyl groups attached to the nitrogen will have a characteristic binding energy, likely around 286 eV, similar to C-N bonds. thermofisher.com The aromatic C-C bonds generally appear around 284.8 eV. thermofisher.com

Analysis of Analogs and Substituent Effects

XPS analysis of analogs of this compound can provide further insights into the electronic effects of different substituents on the aromatic ring. Substituents can be classified as either activating or deactivating, which corresponds to their electron-donating or electron-withdrawing nature. libretexts.orglumenlearning.com These electronic effects will manifest as shifts in the core level binding energies of the atoms in the aromatic ring and the functional groups.

For instance, an electron-donating group on the aromatic ring would be expected to decrease the binding energies of the ring carbons, as well as the sulfur and nitrogen atoms of the sulfamoyl group, due to increased electron density. Conversely, an electron-withdrawing group would lead to an increase in these binding energies. libretexts.org The study of such substituent effects through XPS provides a powerful tool for understanding the electronic structure and reactivity of these molecules. nih.govrsc.org

The following interactive data tables summarize the expected binding energies for the different elements in this compound, based on data from analogous compounds.

Table 1: Predicted Core Level Binding Energies for this compound

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) |

| Sulfur | S 2p3/2 | -SO2- | ~168 |

| Nitrogen | N 1s | -N(CH3)2 | ~400 |

| Oxygen | O 1s | C=O -OH, -SO 2- | 531 - 533 |

| Carbon | C 1s | C OOH | 288 - 290 |

| Carbon | C 1s | Aromatic C-S, C-C | ~285 |

| Carbon | C 1s | Aromatic C-H | ~284.8 |

| Carbon | C 1s | -N(C H3)2 | ~286 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-(dimethylsulfamoyl)benzoic acid, DFT calculations can elucidate its structural and electronic characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-COOH | 1.49 | - | - |

| C-S | 1.77 | - | - |

| S=O | 1.43 | - | - |

| S-N | 1.63 | - | - |

| C-C-C (ring) | - | ~120 | - |

| O-C-O | - | ~123 | - |

| C-S-N | - | ~106 | - |

| C-C-S-O | - | - | Variable |

| C-C-C-OOH | - | - | Variable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the lone pairs of the oxygen atoms in the carboxylic acid group, which are electron-rich regions. The LUMO is likely to be distributed over the benzene ring and the electron-withdrawing sulfamoyl group. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These are estimated values for illustrative purposes. Actual values would be obtained from specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid and sulfamoyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), making it a primary site for deprotonation and hydrogen bonding. The aromatic protons and the methyl groups would show moderately positive potential. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the molecule's behavior in condensed phases.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of molecules. This method can predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would reveal the nature of its electronic transitions. For instance, it could identify π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen atoms. The results can be compared with experimental spectroscopic data to validate the computational method and provide a detailed assignment of the observed spectral bands. Such studies are crucial for understanding the photophysical properties of the molecule.

Quantum Chemical Descriptors and Structure-Property Relationships

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and establish structure-property relationships. These descriptors provide a deeper understanding of the molecule's chemical behavior.

Key quantum chemical descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These parameters help to rationalize the reactivity of this compound in various chemical environments. For example, a high electrophilicity index suggests a strong capacity to accept electrons.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 3.0 |

| Chemical Softness (S) | 0.167 |

| Electrophilicity Index (ω) | 3.375 |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the solvent on the molecule's structure and dynamics.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for this purpose, with various functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311++G(d,p), being commonly employed for accurate predictions of spectroscopic parameters. researchgate.net The process typically begins with the geometry optimization of the molecule to find its most stable conformation. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The predicted shifts are often correlated with experimental data to validate the computational model. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the carboxylic acid proton, and the methyl protons of the sulfamoyl group, as well as the corresponding carbon signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical IR spectrum, where the positions and intensities of the absorption bands correspond to specific vibrational modes of the molecule, such as the C=O stretching of the carboxylic acid, the S=O stretching of the sulfamoyl group, and the various vibrations of the benzene ring.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, TD-DFT calculations can help to understand the electronic transitions between molecular orbitals, such as the π-π* transitions of the aromatic system.

Illustrative Data Table for Predicted Spectroscopic Parameters:

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Aromatic Protons | 7.5 - 8.5 |

| Carboxylic Acid Proton | 12.0 - 13.0 |

| N(CH₃)₂ Protons | 2.7 - 3.0 |

| ¹³C NMR (ppm) | |

| Carboxylic Carbon | 165 - 170 |

| Aromatic Carbons | 125 - 140 |

| N(CH₃)₂ Carbons | 35 - 40 |

| IR (cm⁻¹) | |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| S=O Asymmetric Stretch | 1330 - 1360 |

| S=O Symmetric Stretch | 1150 - 1180 |

| UV-Vis (nm) | |

| λmax | 230 - 280 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual predicted values would be obtained from specific DFT calculations.

Theoretical Studies of Acid Dissociation Constants (pKa) and Substituent Effects

The acid dissociation constant (pKa) is a critical parameter for understanding the chemical behavior of this compound. Computational methods, particularly DFT, can be used to predict pKa values with a high degree of accuracy. The theoretical calculation of pKa often involves calculating the Gibbs free energy change for the dissociation of the carboxylic acid in a solvent, typically water.

The pKa of a substituted benzoic acid is significantly influenced by the electronic nature of the substituent. The dimethylsulfamoyl group, -SO₂N(CH₃)₂, is a strong electron-withdrawing group. This property has a profound effect on the acidity of the benzoic acid moiety. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation through inductive and/or resonance effects, thereby increasing the acidity of the parent benzoic acid and lowering its pKa value. researchgate.net

Studies on substituted benzoic acids have shown excellent correlations between computationally derived parameters and experimental pKa values. psu.edu These parameters include the energy difference between the acid and its conjugate base, and various calculated atomic charges. psu.edu For this compound, the presence of the electron-withdrawing sulfamoyl group at the meta position is expected to significantly decrease the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).

Illustrative Data Table for Theoretical pKa Studies:

| Compound | Substituent | Substituent Effect | Predicted pKa |

| Benzoic Acid | -H | Neutral | ~4.2 |

| 3-Nitrobenzoic Acid | -NO₂ | Strong Electron-Withdrawing | ~3.4 |

| This compound | -SO₂N(CH₃)₂ | Strong Electron-Withdrawing | Expected to be < 4.2 |

Note: The predicted pKa for this compound is an expectation based on the known effects of similar electron-withdrawing groups. A specific value would require dedicated quantum chemical calculations.

Non-Linear Optical (NLO) Properties from Computational Models

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational modeling can be used to predict the NLO properties of organic molecules like this compound. The key parameters that determine the NLO response of a molecule are its polarizability (α) and hyperpolarizabilities (β, γ).

Illustrative Data Table for Computational NLO Properties:

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | > 5 D |

| Mean Polarizability | <α> | > 100 |

| First Hyperpolarizability | β | Variable |

| Second Hyperpolarizability | γ | Potentially significant |

Note: These values are hypothetical and serve to illustrate the types of NLO properties that can be calculated. The actual values would depend on the specific computational methodology and the considered molecular conformation and aggregation state.

Advanced Analytical Methodologies for 3 Dimethylsulfamoyl Benzoic Acid Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of chemical compounds. For 3-(dimethylsulfamoyl)benzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and quantifying this compound. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of benzoic acid and its derivatives. quora.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing compounds similar to this compound might utilize a C18 column. helixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (such as acetate buffer or phosphate buffer) and an organic solvent like acetonitrile or methanol. ust.edu The pH of the aqueous phase can be adjusted to ensure the analyte is in a suitable ionic state for optimal separation. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. ust.edu

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. ust.edu The peak area of the analyte in a sample is then compared to this curve to determine its concentration. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. researchgate.netresearchgate.net Method validation, following guidelines from organizations like the International Conference on Harmonisation (ICH), is essential to ensure the reliability of the results, assessing parameters such as linearity, precision, accuracy, and specificity. ekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Detection | UV at 230-280 nm |

| Flow Rate | 1.0 mL/min ust.edu |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by gas chromatography (GC), GC-MS can be employed for the analysis of its volatile derivatives. nih.gov This is particularly useful for identifying and quantifying certain impurities or degradation products that can be chemically modified to increase their volatility.

Derivatization is a key step in this process. nih.gov For a compound containing a carboxylic acid group, common derivatization techniques include esterification to form a more volatile ester. For example, reaction with an alcohol in the presence of an acid catalyst can convert the carboxylic acid to its corresponding ester.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. GC-MS is a highly sensitive and specific technique, capable of identifying and quantifying trace levels of volatile compounds. researchgate.netmdpi.com

Electrochemical Methods for Compound Analysis

Electrochemical methods offer an alternative approach for the analysis of this compound. These techniques are based on measuring the electrical properties of a solution containing the analyte. Techniques such as cyclic voltammetry can be used to study the oxidation and reduction behavior of the compound.

Studies on the electrochemical oxidation of benzoic acid on electrodes like boron-doped diamond (BDD) have shown that the process can lead to the formation of various intermediates. tue.nl The oxidation of benzoic acid on BDD electrodes has been shown to proceed through the formation of hydroxybenzoic acids. tue.nl While specific studies on this compound are not widely available, the principles of electrochemical analysis of benzoic acid derivatives suggest its potential applicability. The electrochemical response would be influenced by the presence of the dimethylsulfamoyl and carboxylic acid groups on the aromatic ring.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for assessing the thermal stability of this compound. The analysis provides information about decomposition temperatures, moisture content, and the presence of residual solvents.

In a TGA experiment, a small amount of the sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA curve plots mass loss against temperature. A sharp drop in the curve indicates a decomposition event. From this data, the onset temperature of decomposition can be determined, which is a key indicator of the compound's thermal stability. The melting point of 3-(N,N-Dimethylsulfamoyl)benzoic acid is reported to be in the range of 174-176°C. echemi.com TGA can be used to predict the thermal stability of materials. mt.com

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25-150 | < 0.5% | Loss of adsorbed moisture or volatile impurities. |

| 150-250 | ~2-3% | Potential loss of residual solvent. |

| > 250 | Significant | Onset of thermal decomposition. |

This table is for illustrative purposes and does not represent actual experimental data.

Trace Analysis and Impurity Profiling